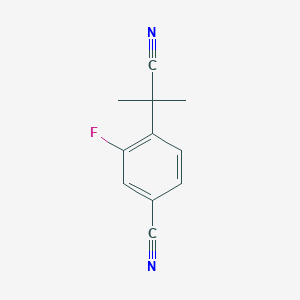

4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile

Description

Properties

IUPAC Name |

4-(2-cyanopropan-2-yl)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c1-11(2,7-14)9-4-3-8(6-13)5-10(9)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLRYJBJRCZLJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=C(C=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile (CAS 1314741-25-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Oncology

4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile is a fluorinated aromatic nitrile that has garnered significant attention in the pharmaceutical industry. Its primary importance lies in its role as a crucial intermediate in the synthesis of Apalutamide, a potent second-generation non-steroidal antiandrogen.[1][2] Apalutamide is utilized in the treatment of non-metastatic castration-resistant prostate cancer, making this intermediate a key component in the production of a vital oncology therapeutic.[1][3] The strategic incorporation of fluorine and nitrile groups in this molecule provides a unique chemical scaffold for the construction of complex bioactive compounds.[4] This guide offers a comprehensive technical overview of its synthesis, properties, analysis, and safe handling.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably estimated based on its structure and data from analogous fluorinated benzonitriles.[5][6][7]

| Property | Value (Estimated) | Source/Basis |

| Molecular Formula | C₁₁H₉FN₂ | - |

| Molecular Weight | 188.21 g/mol | - |

| Appearance | White to off-white solid | Analogy to similar aromatic nitriles |

| Melting Point | Not reported; likely >100 °C | General trend for substituted benzonitriles |

| Boiling Point | Not reported; high due to polarity and MW | General trend for substituted benzonitriles |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, Acetone); Insoluble in water | Polarity of the molecule[6] |

| pKa | Not reported; nitrile group is very weakly basic | General properties of nitriles |

Synthesis and Mechanism

The synthesis of this compound is a critical step in the overall synthesis of Apalutamide. A plausible synthetic route, adapted from patent literature, involves the reaction of a precursor benzonitrile with acetone cyanohydrin.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: To a solution of a suitable starting material, such as 3-fluoro-4-formylbenzonitrile, in an appropriate aprotic solvent (e.g., Tetrahydrofuran), add a base (e.g., Sodium Cyanide) under an inert atmosphere (e.g., Nitrogen).

-

Addition of Reagent: Slowly add acetone cyanohydrin to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

-

Quenching and Extraction: Once the reaction is complete, quench the reaction mixture with an aqueous solution (e.g., ammonium chloride solution). Extract the product into an organic solvent (e.g., Ethyl Acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of this compound.[9][10]

Analytical Workflow Diagram

Caption: A standard analytical workflow for the characterization of the title compound.

Expected Spectroscopic Data

-

¹H NMR: Protons on the aromatic ring will appear in the aromatic region (typically 7.0-8.0 ppm), with splitting patterns influenced by the fluorine and other substituents.[11][12] The methyl protons of the isobutyronitrile group will likely appear as a singlet in the upfield region (around 1.5-2.0 ppm).[11]

-

¹³C NMR: The nitrile carbons will have characteristic shifts in the 115-120 ppm region.[13][14] The aromatic carbons will show signals in the 110-160 ppm range, with the carbon attached to the fluorine exhibiting a large coupling constant (¹JCF).[15]

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift being indicative of the electronic environment of the aromatic ring.

-

Mass Spectrometry (MS): The molecular ion peak (M+) may be weak or absent.[13][16] Fragmentation patterns would likely involve the loss of a methyl group or the cyano group.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band around 2230-2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.[13][14][17]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a suitable method for purity determination and quantification. A mobile phase consisting of a mixture of acetonitrile and water or a buffer is typically used, with UV detection at an appropriate wavelength (e.g., 210-254 nm).[18][19][20]

Application in Apalutamide Synthesis

This compound serves as a key building block in the construction of the Apalutamide molecule.[21][22] Its structure contains the necessary fluorinated benzonitrile moiety that is ultimately incorporated into the final drug structure. The synthesis of Apalutamide typically involves the coupling of this intermediate with another heterocyclic component.[2][21]

Role in Apalutamide Synthesis Pathway

Caption: The role of the title compound in the synthesis of Apalutamide.

Safety and Handling

As a nitrile-containing compound, this compound must be handled with appropriate safety precautions.[23][24] The toxicology of fluorinated organic compounds can also be a concern.[25][26][27][28]

General Safety Precautions

-

Engineering Controls: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][23]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles or a face shield.[1][23]

-

Incompatible Materials: Keep away from strong acids and oxidizing agents. Contact with acids can potentially release highly toxic hydrogen cyanide gas.[24][29]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[24]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[29]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[29]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

-

All waste containing this compound, including contaminated lab supplies, should be treated as hazardous waste and disposed of according to local, state, and federal regulations.[1] Store cyanide-containing waste in dedicated, clearly labeled containers.[1]

Conclusion

This compound is a specialized yet vital chemical intermediate, indispensable for the synthesis of the anti-cancer drug Apalutamide. Its synthesis requires careful control, and its characterization relies on a suite of standard analytical techniques. Due to the presence of nitrile functionalities and fluorine, stringent safety protocols are mandatory for its handling and disposal. This guide provides a foundational understanding for researchers and professionals working with this important compound, emphasizing both its scientific utility and the necessary safety considerations.

References

-

Information on Cyanide Compounds - Stanford Environmental Health & Safety. Available from: [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Available from: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Available from: [Link]

-

Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018). LSU Health Shreveport. Available from: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. Available from: [Link]

-

Cyanides Storage, Handling and General Use Information. University of Windsor. Available from: [Link]

-

11.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. Available from: [Link]

-

Working Safely with Cyanide Guideline. The University of Queensland. Available from: [Link]

-

Cyanide Salts. Dartmouth College Environmental Health and Safety. Available from: [Link]

-

GCMS Section 6.17. Whitman College. Available from: [Link]

-

HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. Available from: [Link]

-

Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of 'H and '3C spectra of benzonitrile dissolved in isotropic and nematic phase. (1974). Molecular Physics. Available from: [Link]

-

Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (2012). LCGC North America. Available from: [Link]

-

Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Modgraph. Available from: [Link]

-

High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. (1996). PubMed. Available from: [Link]

-

Chemical Properties of Benzonitrile, 4-fluoro- (CAS 1194-02-1). Cheméo. Available from: [Link]

-

Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. Available from: [Link]

-

Why do fluorocarbons have such potent chronic toxicity concerns despite the great stability of the C-F bond?. Quora. Available from: [Link]

-

Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Longdom Publishing SL. Available from: [Link]

-

2-Fluorobenzonitrile. PubChem. Available from: [Link]

-

Benzonitrile - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

-

Benzonitrile - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. Pharmaffiliates. Available from: [Link]

-

Toxicology of Some Fluoro-Organic Compounds. (1989). Defense Technical Information Center. Available from: [Link]

-

Electrosynthesis of nitriles from primary alcohols and ammonia on Ni catalysts. (2025). Green Chemistry. Available from: [Link]

-

Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology. Available from: [Link]

- Apalutamide synthetic method and intermediate. Patsnap.

-

What do We Know about the Risk Arising from Perfluorinated Compounds. ResearchGate. Available from: [Link]

-

Metabolism and Toxicity of Fluorine Compounds. (2021). National Institutes of Health. Available from: [Link]

-

Characterization for Pharmaceutical Products. Eurofins. Available from: [Link]

-

HPLC Methods for analysis of Benzonitrile. HELIX Chromatography. Available from: [Link]

- Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4.... (2009). Google Patents.

-

Fluorobenzonitrile Series. Sparrow Chemical. Available from: [Link]

- Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile. Google Patents.

-

Process Development and Optimization of Apalutamide Synthesis Aided by the Design of Experiments (DoE). (2025). ResearchGate. Available from: [Link]

-

Solid state forms of Apalutamide and their process for the preparation thereof. (2023). Technical Disclosure Commons. Available from: [Link]

- Processes for the preparation of apalutamide and intermediates thereof. Google Patents.

-

One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. (2016). National Institutes of Health. Available from: [Link]

-

Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. Available from: [Link]

-

SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHY. (2009). LOCKSS. Available from: [Link]

-

Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. (2022). Technical Disclosure Commons. Available from: [Link]

Sources

- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. sparrow-chemical.com [sparrow-chemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzonitrile, 4-fluoro- (CAS 1194-02-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2-Fluorobenzonitrile | C7H4FN | CID 67855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. Benzonitrile(100-47-0) 1H NMR spectrum [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectrabase.com [spectrabase.com]

- 16. GCMS Section 6.17 [people.whitman.edu]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

- 19. High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Electrosynthesis of nitriles from primary alcohols and ammonia on Ni catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00572H [pubs.rsc.org]

- 21. Apalutamide synthetic method and intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 22. US10513504B2 - Processes for the preparation of apalutamide and intermediates thereof - Google Patents [patents.google.com]

- 23. lsuhsc.edu [lsuhsc.edu]

- 24. uwindsor.ca [uwindsor.ca]

- 25. quora.com [quora.com]

- 26. apps.dtic.mil [apps.dtic.mil]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ehs.dartmouth.edu [ehs.dartmouth.edu]

An In-depth Technical Guide to 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile

Abstract: This technical guide provides a comprehensive analysis of 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile, a unique fluorinated aromatic compound. Given its novelty and the absence of extensive documentation in current scientific literature, this paper establishes its fundamental molecular characteristics through theoretical calculations. The core of this guide presents a robust, scientifically-grounded proposal for its chemical synthesis, detailing a plausible retrosynthetic analysis and a step-by-step forward synthesis protocol. Furthermore, we outline a complete strategy for its analytical and spectroscopic characterization, predicting the expected outcomes from NMR, IR, and mass spectrometry analyses. The document concludes with an expert perspective on its potential applications in drug discovery and materials science, based on an analysis of its distinct structural motifs. This guide is intended for researchers, chemists, and drug development professionals interested in the synthesis and application of novel fluorinated nitrile compounds.

Part 1: Molecular and Physicochemical Profile

The compound this compound is a disubstituted benzonitrile featuring a fluorine atom at the 3-position and a 1-cyano-1-methylethyl group at the 4-position. The presence of two distinct nitrile functionalities—one aromatic and one aliphatic attached to a quaternary carbon—along with a fluorine substituent, imparts a unique combination of electronic and steric properties.

Core Molecular Attributes

The fundamental properties of the molecule have been calculated and are summarized below. These values provide a baseline for its expected behavior in chemical and biological systems.

| Property | Value |

| Molecular Formula | C₁₁H₉FN₂ |

| Molecular Weight | 188.21 g/mol |

| IUPAC Name | This compound |

| Calculated LogP | ~2.1 |

| Topological Polar Surface Area | 47.58 Ų |

| Hydrogen Bond Acceptors | 2 (the two nitrogen atoms) |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

Structural Analysis

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

The fluorine atom acts as a weak electron-withdrawing group via induction and a weak electron-donating group via resonance, influencing the reactivity of the aromatic ring. The nitrile groups are strong electron-withdrawing groups and can participate in dipole-dipole interactions and hydrogen bonding as acceptors.[1] The steric bulk of the 1-cyano-1-methylethyl group may influence the molecule's ability to adopt certain conformations.

Part 2: Proposed Synthetic Pathway

Retrosynthetic Analysis

A logical disconnection approach points to 4-(bromomethyl)-3-fluorobenzonitrile as a key starting material, which is a known and accessible compound.[2] The 1-cyano-1-methylethyl moiety can be introduced via the carbanion of isobutyronitrile.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis Protocol

This protocol describes a two-step process: generation of the nucleophile followed by the substitution reaction.

Materials:

-

4-(Bromomethyl)-3-fluorobenzonitrile (1.0 eq)

-

Isobutyronitrile (1.2 eq)

-

Lithium diisopropylamide (LDA) or Sodium Hydride (NaH) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

-

Nucleophile Generation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF. b. Cool the flask to -78 °C using a dry ice/acetone bath. c. Slowly add isobutyronitrile (1.2 eq) to the cold THF. d. Add the strong base (e.g., LDA solution) dropwise to the stirred solution. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the α-carbon without attacking the nitrile group. e. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.

-

Nucleophilic Substitution: a. In a separate flask, dissolve 4-(bromomethyl)-3-fluorobenzonitrile (1.0 eq) in a minimum amount of anhydrous THF.[2] b. Add the solution of the electrophile dropwise to the cold carbanion solution from Step 1e. c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes). c. Combine the organic layers and wash sequentially with water and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product. e. Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Part 3: Proposed Analytical Characterization

Confirmation of the successful synthesis and purity of the target molecule requires a suite of analytical techniques. Based on its structure, we can predict the key spectroscopic signatures.

Spectroscopic Analysis

The presence of distinct functional groups allows for unambiguous characterization.

| Technique | Predicted Observations | Rationale |

| ¹H NMR | Aromatic Region (δ 7.5-8.0 ppm): Three protons exhibiting complex splitting patterns (doublets and doublet of doublets) due to ³J(H,H) and ³J(H,F) or ⁴J(H,F) couplings. Aliphatic Region (δ ~1.8 ppm): A singlet integrating to 6H. | The aromatic signals are influenced by the electron-withdrawing nitrile and fluorine atoms. The two methyl groups are chemically equivalent, resulting in a single peak.[3] |

| ¹³C NMR | Aromatic Carbons (δ 110-165 ppm): Multiple signals, with some showing splitting due to C-F coupling. The carbon attached to fluorine will show a large ¹J(C,F) coupling. Nitrile Carbons (δ ~115-125 ppm): Two distinct signals for the aromatic and aliphatic nitrile carbons. Quaternary Carbon (δ ~35-45 ppm): A single peak for the C(CH₃)₂ group. Methyl Carbons (δ ~25-30 ppm): A single peak for the two equivalent methyl groups. | The chemical shifts are characteristic for substituted benzonitriles. C-F coupling is a key diagnostic feature for identifying fluorinated compounds.[3] |

| IR Spectroscopy | Nitrile Stretches (ν ~2220-2240 cm⁻¹): Two distinct, sharp absorption bands are expected for the aromatic (conjugated) and aliphatic (non-conjugated) C≡N groups. C-F Stretch (ν ~1200-1300 cm⁻¹): A strong absorption band characteristic of the aryl-fluoride bond. Aromatic C-H Stretches (ν ~3030-3100 cm⁻¹). | The vibrational frequency of the nitrile group is sensitive to its electronic environment, allowing the two nitriles in the molecule to be distinguished.[4][5] |

| Mass Spectrometry | Molecular Ion Peak (M⁺): An exact mass corresponding to C₁₁H₉FN₂ (m/z = 188.0753 for [M]⁺). Fragmentation: A prominent fragment from the loss of a methyl group ([M-15]⁺) is expected. Cleavage at the benzylic position is also a likely fragmentation pathway. | High-resolution mass spectrometry can confirm the elemental composition. |

Elemental Analysis

To confirm the purity and elemental composition, combustion analysis should be performed.

-

Calculated Composition for C₁₁H₉FN₂: C, 70.20%; H, 4.82%; F, 10.09%; N, 14.88%.

-

Experimental values should be within ±0.4% of the calculated values. This analytical method is crucial for verifying the identity of novel compounds.[6][7]

Part 4: Potential Applications in Drug Discovery and Development

While the biological activity of this compound is uncharacterized, its structural components are prevalent in medicinal chemistry, suggesting several avenues for investigation.

Caption: Relationship between structural features and potential drug discovery applications.

-

Role of Fluorine: The introduction of fluorine into aromatic rings is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[8] The fluorine atom at the 3-position could block a potential site of metabolism and alter the electronic properties of the ring, potentially leading to improved pharmacokinetic profiles.

-

Role of Nitrile Groups: The nitrile functional group is present in over 30 approved pharmaceutical agents.[1] It can act as a bioisostere for a carbonyl group, serving as a hydrogen bond acceptor in interactions with protein targets. Furthermore, nitriles can act as reversible or irreversible covalent inhibitors by reacting with cysteine residues in enzyme active sites, a strategy gaining traction in modern drug discovery.[9]

-

As a Synthetic Intermediate: This molecule could serve as a valuable building block. For instance, the nitrile groups could be hydrolyzed to carboxylic acids or reduced to amines, opening pathways to a wide array of more complex derivatives for screening libraries. Its precursor, 4-(bromomethyl)-3-fluorobenzonitrile, is already used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Given these features, this compound is a compelling candidate for inclusion in high-throughput screening campaigns and as a foundational scaffold for medicinal chemistry programs targeting a variety of diseases.

References

-

ResearchGate. (n.d.). Spectra and structure of benzonitriles and some of its simple derivatives. Available at: [Link]

-

International Journal of Engineering Research & Management Technology. (2024). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Investigation with DFT Validation. Available at: [Link]

-

Frontiers in Astronomy and Space Sciences. (2024). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. Available at: [Link]

-

ACS Publications. (n.d.). Phosphorescence and EPR spectra of substituted triplet benzonitriles. Available at: [Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Available at: [Link]

-

Defense Technical Information Center. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]

-

RSC Publishing. (2011). Analytical Methods. Available at: [Link]

-

Wikipedia. (n.d.). 4-Fluorbenzonitril. Available at: [Link]

- Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

-

ACS Publications. (2002). Determination of fluorine in organic compounds: Microcombustion method. Available at: [Link]

-

PubChem. (n.d.). 4-Cyano-3-fluorobenzyl bromide. Available at: [Link]

-

ACS Publications. (n.d.). One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl). Available at: [Link]

-

Revue Roumaine de Chimie. (n.d.). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Available at: [Link]

-

RSC Publishing. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Available at: [Link]

-

Journal of Applicable Chemistry. (n.d.). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. Available at: [Link]

-

NIST WebBook. (n.d.). 4-Cyano-3-nitrobenzotrifluoride. Available at: [Link]

-

ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. Available at: [Link]

-

NIH - National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available at: [Link]

- Google Patents. (n.d.). WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.

-

PubChem. (n.d.). 4-Fluorobenzonitrile. Available at: [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. ijermt.org [ijermt.org]

- 5. Frontiers | Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case [frontiersin.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Determination of fluorine in organic compounds: Microcombustion method [pubs.usgs.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Fluorinated Benzonitrile Derivatives: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, with over half of new small-molecule drugs featuring at least one fluorine atom.[1] When combined with the versatile benzonitrile scaffold, a powerful synergy emerges, creating a class of derivatives with exceptional potential for drug discovery. This guide provides a senior application scientist's perspective on the rationale, synthesis, and application of fluorinated benzonitrile derivatives. We will explore the fundamental physicochemical principles governing their behavior, detail robust synthetic protocols, quantify their impact on ADME properties, and examine their successful application in contemporary therapeutic areas, particularly as enzyme inhibitors.

The Strategic Alliance: Why Fluorine and Benzonitrile?

The utility of the fluorinated benzonitrile scaffold stems from the complementary and often synergistic properties of its two core components. Understanding this interplay is critical for rational drug design.

The Unique Influence of Fluorine

Fluorine is not merely a halogen bioisostere for hydrogen; its extreme electronegativity (χ = 3.98), small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the C-F bond introduce profound, predictable changes to a molecule's profile.[2][3] Key modulations include:

-

Metabolic Stability: The high energy of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This allows chemists to "block" common sites of oxidative metabolism, thereby increasing a drug's half-life and oral bioavailability.[1][3]

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups (e.g., amines). This reduction in basicity can improve cell membrane permeability and thus enhance oral absorption, as the neutral form of the drug is more readily transported.[3]

-

Binding Affinity and Conformation: Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[4] It can also alter molecular conformation to better fit a binding pocket, enhancing potency and selectivity.[2]

-

Lipophilicity Tuning: Fluorination generally increases lipophilicity (logP), which can improve membrane permeability.[5] However, this effect is highly context-dependent and can be finely tuned by the degree and position of fluorination.

The Versatility of the Benzonitrile Moiety

The benzonitrile group is far more than a simple structural component; it is a key pharmacophoric element.[6]

-

Hydrogen Bond Acceptor: The nitrile nitrogen can act as a weak hydrogen bond acceptor, engaging in critical interactions within a target's active site.[7]

-

Bioisosteric Replacement: The nitrile group is often considered a bioisostere for carbonyl, hydroxyl, and even halogen groups, offering a way to modulate properties while maintaining key binding interactions.[7][8]

-

Metabolic Stability: Like the C-F bond, the nitrile group itself is generally stable to metabolic transformation.

-

Synthetic Handle: The nitrile group is a versatile synthetic intermediate that can be readily converted into other functional groups like amines, amides, or carboxylic acids, providing flexibility in late-stage derivatization.[6][9]

The logical relationship between these properties and the desired drug-like characteristics is illustrated below.

Synthesis of Fluorinated Benzonitrile Derivatives

The successful synthesis of these derivatives hinges on a strategic approach, either by introducing fluorine to a benzonitrile core or by constructing the nitrile on a fluorinated arene. The choice of route often depends on the availability of starting materials and the desired substitution pattern.

Key Synthetic Methodologies

-

Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for introducing fluorine, especially when the aromatic ring is activated by electron-withdrawing groups (like the nitrile itself or a nitro group). A common protocol involves reacting a chloro- or nitro-benzonitrile derivative with a fluoride source like potassium fluoride (KF).[10]

-

Sandmeyer Reaction: This classic transformation converts an aniline (amino group) on a fluorinated benzene ring into a nitrile group via a diazonium salt intermediate, using a copper(I) cyanide catalyst.

-

Dehydration of Benzamides: Fluorinated benzamides can be dehydrated using various reagents (e.g., trifluoroacetic anhydride, phosphorus oxychloride) to yield the corresponding benzonitrile.

-

Palladium-Catalyzed Cyanation: A fluorinated aryl halide (e.g., bromo- or iodo-fluorobenzene) can be coupled with a cyanide source (e.g., zinc cyanide) in the presence of a palladium catalyst to form the benzonitrile.

The general workflow for the rational design and synthesis of these compounds is depicted below.

Experimental Protocol: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzonitrile via SNAr

This protocol describes the fluorination of an activated chlorobenzonitrile. The choice of an aprotic polar solvent is crucial as it effectively solvates the potassium cation, leaving a "naked" and highly reactive fluoride anion for the substitution reaction.

Objective: To replace the chlorine atom in 4-chloro-2-(trifluoromethyl)benzonitrile with fluorine using spray-dried potassium fluoride.

Materials:

-

4-chloro-2-(trifluoromethyl)benzonitrile (1.0 eq)

-

Spray-dried Potassium Fluoride (KF) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Reaction vessel with magnetic stirrer, condenser, and nitrogen inlet

Procedure:

-

Vessel Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and condenser is placed under a nitrogen atmosphere.

-

Reagent Addition: To the flask, add 4-chloro-2-(trifluoromethyl)benzonitrile (1.0 eq) and anhydrous DMSO (approx. 5 mL per 1 g of starting material). Stir until fully dissolved.

-

Fluoride Addition: Add spray-dried potassium fluoride (2.0 eq) to the solution. The use of spray-dried KF is a self-validating step, as its high surface area is essential for achieving a reasonable reaction rate compared to standard crystalline KF.

-

Reaction: Heat the reaction mixture to 150 °C and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-fluoro-2-(trifluoromethyl)benzonitrile.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. The appearance of a new doublet in the ¹⁹F NMR spectrum corresponding to the aryl fluoride and the disappearance of the starting material signal validates the success of the reaction.

Quantifying the Impact on ADME Properties

The primary rationale for using fluorinated benzonitriles is to improve a compound's drug-like properties. Strategic fluorination can dramatically enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) profile, turning a potent but pharmacokinetically poor compound into a viable drug candidate.[11]

The table below summarizes the typical improvements observed when a hypothetical parent benzonitrile compound is fluorinated at a strategic position, based on aggregated data from multiple studies.[11][12]

| ADME Parameter | Parent Benzonitrile | Fluorinated Analog | Fold Improvement | Causality and Rationale |

| Metabolic Stability (t½, HLM) | 25 min | >150 min | >6-fold | The C-F bond blocks a site of CYP-mediated oxidation, preventing metabolic degradation.[1][13] |

| Cell Permeability (Papp, Caco-2) | 1.8 x 10⁻⁶ cm/s | 7.5 x 10⁻⁶ cm/s | ~4-fold | Increased lipophilicity and potentially reduced pKa of a nearby group can enhance passive diffusion across cell membranes.[2][3] |

| Aqueous Solubility | 0.005 g/L | 0.025 g/L | 5-fold | While counterintuitive, specific fluorine substitution patterns can disrupt crystal lattice packing, leading to improved solubility.[11] |

| In Vivo Clearance (rat) | 95 mL/min/kg | 15 mL/min/kg | ~6-fold (reduction) | Reduced metabolic breakdown directly leads to lower clearance from the body.[11] |

| Oral Bioavailability (rat) | 8% | 55% | ~7-fold | A combination of enhanced metabolic stability and improved cell permeability leads to a greater fraction of the oral dose reaching systemic circulation.[12] |

HLM: Human Liver Microsomes; t½: half-life; Papp: Apparent Permeability Coefficient.

Therapeutic Applications and Case Studies

Fluorinated benzonitrile derivatives are prevalent across numerous therapeutic areas, most notably in oncology and as specific enzyme inhibitors.[4][14]

Case Study: Belzutifan (HIF-2α Inhibitor)

Belzutifan (Welireg™) is an FDA-approved drug for the treatment of von Hippel-Lindau (VHL) disease-associated tumors. Its structure features a fluorinated benzonitrile moiety. The nitrile group is crucial for its mechanism, forming a key hydrogen bond interaction in the binding pocket of Hypoxia-Inducible Factor 2α (HIF-2α). The fluoro-substituent contributes to optimizing the molecule's overall physicochemical and pharmacokinetic properties, including metabolic stability, which is critical for an orally administered drug.

The mechanism of action for such inhibitors often involves fitting into a hydrophobic pocket while using the polar nitrile to anchor the molecule to a specific residue.

Application as Covalent and Reversible Enzyme Inhibitors

The strong electron-withdrawing properties of both fluorine and nitrile groups can activate an adjacent position on the aromatic ring, making it susceptible to nucleophilic attack by a cysteine residue in an enzyme's active site. This forms the basis for designing potent and selective covalent inhibitors.

Furthermore, fluorinated benzonitriles are widely used as reversible mechanism-based inhibitors.[15] Fluorine's unique properties can be exploited to create stabilized "transition state analogue" complexes with target enzymes, offering high potency and specificity.[16]

Future Perspectives

The application of fluorinated benzonitrile derivatives in drug discovery is poised for continued growth. Emerging trends include:

-

Novel Fluorination Chemistry: Advances in late-stage fluorination will allow for the more efficient and diverse synthesis of complex analogues, accelerating structure-activity relationship (SAR) studies.[2]

-

Multifunctional Inhibitors: The scaffold is well-suited for developing drugs that target multiple pathways, a promising strategy in complex diseases like cancer.

-

PET Imaging: The use of the ¹⁸F isotope in benzonitrile derivatives will continue to be a valuable tool for positron emission tomography (PET) imaging, enabling better diagnostics and a deeper understanding of drug distribution in vivo.[13][17]

While challenges in synthesizing certain substitution patterns remain, the proven track record and versatile nature of the fluorinated benzonitrile scaffold ensure it will remain a high-value structural motif for the next generation of therapeutics.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-804. Adapted from a search result, original source may vary. A similar article is "Understanding the role of fluorine in medicinal chemistry". Expert Opinion on Drug Discovery.

- Fluorinated Building Blocks in Drug Design: Why They Matter. (n.d.). Apollo Scientific.

- The role of fluorine in medicinal chemistry. (2010). PubMed.

- Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (n.d.). ACS Publications.

- Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.

- The Impact of Fluorination on Furan Bioisosteres: A Comparative Analysis of ADME Properties. (n.d.). BenchChem.

- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015). Research Repository UCD.

- Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties. (2022). The Journal of Physical Chemistry B - ACS Publications.

- The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- BENZONITRILE. (n.d.). PubChem.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Signal Transduction and Targeted Therapy.

- The Role of Trifluoromethyl Benzonitrile in Drug Synthesis. (n.d.). Pharmaffiliates.

- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed.

- An In-depth Technical Guide to the Physical Characteristics of 2-(3-Fluorophenyl)benzonitrile and Its Isomers. (2025). BenchChem.

- An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. (n.d.). MDPI.

- Benzonitrile Definition - Organic Chemistry Key Term. (n.d.). Fiveable.

- 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. (2026). Journal of Scientific Research.

- Benzonitrile. (n.d.). Wikipedia.

- The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (n.d.). ChemRxiv.

- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (n.d.). PMC - NIH.

- The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. (n.d.). ResearchGate.

- The preparation method of fluoro benzonitrile. (n.d.). Google Patents.

- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (2025). Request PDF - ResearchGate.

- Fluorinated mechanism-based inhibitors: common themes and recent developments. (n.d.). PubMed.

- Fluorinated benzonitrile series. (n.d.). Alfa Chemistry.

- FDA approved fluorine-containing drugs in 2023. (n.d.). ScienceDirect.

- 3-Fluoro-4-(phenylmethoxymethyl)benzonitrile. (n.d.). PubChem.

- Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. (n.d.). Bentham Science.

- 4-Fluorobenzonitrile. (n.d.). PubChem.

- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.

- Application of benzonitrile compound in preparation of antitumor drugs. (n.d.). Google Patents.

- Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (2023). European Journal of Medicinal Chemistry.

- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). PMC - NIH.

- Fluorine-containing drugs approved by the FDA in 2021. (2023). Chinese Chemical Letters.

- The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). (n.d.). PubMed.

- Fluorine-containing drugs approved by the FDA in 2021. (2023). Chinese Chemical Society Journals.

- Fluoride-catalyzed reduction of benzonitrile. (n.d.). ResearchGate.

- 2-(4-Fluoro-3-methoxyphenyl)benzonitrile. (n.d.). PubChem.

- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Semantic Scholar.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.

- Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (n.d.). PMC - NIH.

- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). Organometallics - ACS Publications.

- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Analytical Methods (RSC Publishing).

- Internal conversion with 4-(azetidinyl)benzonitriles in alkane solvents. Influence of fluoro substitution. (n.d.). RSC Publishing.

- The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications.

- Structure Determination of Organic Compounds. (n.d.). UNL.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. nbinno.com [nbinno.com]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzonitrile - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 15. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Fluorinated Benzonitriles

An In-depth Technical Guide to 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile

Fluorinated organic molecules are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into a molecular scaffold can profoundly influence its pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile group, a versatile functional group, serves as a key building block in the synthesis of a wide array of pharmaceuticals and is recognized for its role as a carbonyl bioisostere and its ability to participate in crucial binding interactions.[1][2]

This compound combines these key features: a benzonitrile core, a fluorine substituent, and a cyano-functionalized tertiary alkyl group. This unique combination suggests its potential as a valuable intermediate or a final active pharmaceutical ingredient (API) in various therapeutic areas.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, extrapolated from data for related compounds such as 4-fluorobenzonitrile and 3-fluoro-4-methylbenzonitrile.[3][4]

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C12H10FN2 | Based on the chemical structure. |

| Molecular Weight | 201.22 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Similar to many benzonitrile derivatives.[5][6] |

| Melting Point | 80 - 100 °C | Expected to be higher than 4-fluorobenzonitrile (32-34 °C) due to increased molecular weight and complexity.[6] |

| Boiling Point | > 250 °C | Significantly higher than 4-fluorobenzonitrile (188 °C) due to increased mass and polarity.[6] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform); Insoluble in water. | Typical for aromatic nitriles.[6] |

| LogP | ~ 2.5 - 3.5 | Increased lipophilicity compared to 4-fluorobenzonitrile (LogP ~1.6) due to the added alkyl group. |

Proposed Synthesis Pathway

A plausible and efficient synthetic route to this compound can be designed starting from commercially available 3-fluoro-4-methylbenzonitrile. This multi-step synthesis involves a free-radical bromination followed by a nucleophilic substitution.

Figure 2: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile

This step is a well-established free-radical bromination of the benzylic methyl group.

-

Reaction Setup: To a solution of 3-fluoro-4-methylbenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS) (1.1 eq).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 77 °C for CCl4) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-(bromomethyl)-3-fluorobenzonitrile as a white to pale yellow solid.[5][7]

Step 2: Synthesis of this compound

This step involves a nucleophilic substitution of the bromide with a cyanide source that also provides the gem-dimethyl groups. Acetone cyanohydrin is an ideal reagent for this transformation.

-

Preparation of the Nucleophile: In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Cool the suspension to 0 °C.

-

Addition of Acetone Cyanohydrin: Slowly add acetone cyanohydrin (1.2 eq) to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to form the corresponding sodium salt.

-

Nucleophilic Substitution: Add a solution of 4-(bromomethyl)-3-fluorobenzonitrile (1.0 eq) in anhydrous DMF to the reaction mixture at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest its utility in several areas of research and development.

Medicinal Chemistry

-

Enzyme Inhibitors: The nitrile group can act as a key pharmacophore in enzyme inhibitors, for instance, by forming reversible covalent bonds or participating in hydrogen bonding and dipole-dipole interactions within an active site.[1] The fluorinated phenyl ring can enhance binding affinity and improve metabolic stability. This scaffold could be explored for indications such as oncology, where kinase inhibitors often feature similar structures, or in the development of inhibitors for proteases and other enzyme classes.

-

Receptor Modulators: The overall electronic and steric profile of the molecule makes it a candidate for modulating the activity of various receptors. The lipophilic nature of the tertiary alkyl group combined with the polar nitrile and fluorine functionalities could lead to favorable interactions with receptor binding pockets.

Materials Science

-

Polymer Chemistry: Benzonitrile derivatives are used in the synthesis of high-performance polymers. The presence of the fluorine atom can impart desirable properties such as thermal stability and chemical resistance.[5]

-

Organic Electronics: The electronic properties of the fluorinated aromatic system could be of interest in the design of new organic electronic materials.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical compound. Based on related structures, the following should be considered:

-

Toxicity: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. The precursor, 4-(bromomethyl)-3-fluorobenzonitrile, is a lachrymator and an irritant.[8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Disposal: Dispose of chemical waste in accordance with local and national regulations.

Conclusion

This compound is a promising, albeit not extensively characterized, chemical entity. Its synthesis is achievable through established organic chemistry methodologies. The combination of a fluorinated benzonitrile core with a cyano-functionalized tertiary alkyl group makes it a highly attractive scaffold for the development of novel pharmaceuticals and advanced materials. Further research into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential.

References

-

PubChem. 4-Fluorobenzonitrile. National Center for Biotechnology Information. [Link]

- Google Patents. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

-

ChemBK. 4-(Bromomethyl)-3-fluorobenzonitrile. [Link]

-

Organic Syntheses. p-Carbomethoxylbenzamide. [Link]

-

PubChem. 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Cyano-3-fluorobenzyl bromide. National Center for Biotechnology Information. [Link]

-

NIST WebBook. Benzonitrile, 4-fluoro-. [Link]

-

NIST WebBook. Benzonitrile, 4-fluoro-. [Link]

-

PrepChem.com. Synthesis of 4-amino-3-fluorobenzonitrile. [Link]

-

PubChem. 3-Fluoro-4-methylbenzonitrile. National Center for Biotechnology Information. [Link]

-

International Journal of Pharmacy and Technology. EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. [Link]

-

PubChem. 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation with 4-Fluorobenzonitrile: A Pharmaceutical Intermediate Guide. [Link]

-

Drug Discovery. Natural Compound-Based FLT3 Inhibition in Acute Myeloid Leukemia: A Comprehensive In- Silico Strategy Using Molecular Docking, ADME, and MD Simulation. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-4-methylbenzonitrile | C8H6FN | CID 585140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]

- 7. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

Methodological & Application

synthesis of 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile from 3-fluorobenzonitrile

This Application Note details the synthetic pathway for 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile starting from 3-fluorobenzonitrile . The protocol employs a robust four-step sequence: regioselective nitration, reduction, Sandmeyer bromination, and Palladium-catalyzed

Executive Summary

The target molecule, This compound , is a highly functionalized arene featuring a gem-dimethyl nitrile group. This structural motif is critical in medicinal chemistry, serving as a bioisostere for carbonyls or as a metabolic blocker. The synthesis described herein overcomes the challenge of installing a sterically hindered quaternary carbon ortho to a fluorine atom.

Key Strategy: Direct alkylation of 3-fluorobenzonitrile is electronically unfavorable due to the meta-directing nature of the cyano group. Therefore, this protocol utilizes a functional group interconversion strategy :

-

Activation: Installation of a nitro group at the C4 position (ortho to Fluorine).

-

Differentiation: Conversion of the nitro group to a bromide (via amine).

-

Coupling: Pd-catalyzed

-arylation to install the isobutyronitrile moiety.

Retrosynthetic Analysis

The logical disconnection reveals 4-bromo-3-fluorobenzonitrile as the pivotal intermediate. The bromine atom provides the necessary handle for the metal-catalyzed cross-coupling, while the fluorine atom is preserved from the starting material.

Figure 1: Retrosynthetic pathway demonstrating the conversion of 3-fluorobenzonitrile to the target via a brominated intermediate.

Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Synthesize 3-fluoro-4-nitrobenzonitrile. Mechanism: Electrophilic Aromatic Substitution (EAS). The fluorine atom (ortho/para director) directs the incoming nitronium ion to the 4-position, overcoming the meta-directing influence of the cyano group due to the strong resonance activation of fluorine.

Reagents:

-

3-Fluorobenzonitrile (1.0 equiv)[1]

-

Conc.

(Solvent/Catalyst) -

Fuming

(1.1 equiv)

Protocol:

-

Charge a reactor with 3-fluorobenzonitrile and cool to 0°C.

-

Add conc. sulfuric acid (5 vol) slowly, maintaining temperature <10°C.

-

Add fuming nitric acid dropwise over 30 minutes. Caution: Exothermic.

-

Stir at 0–5°C for 2 hours. Monitor by HPLC/TLC.

-

Quench: Pour the reaction mixture onto crushed ice/water (10 vol).

-

Workup: Filter the resulting precipitate. Wash with cold water and hexane.

-

Purification: Recrystallize from Ethanol/Water to isolate the 4-nitro isomer (major) from the 2-nitro and 5-nitro byproducts.

Step 2: Reduction of Nitro Group

Objective: Synthesize 4-amino-3-fluorobenzonitrile. Method: Iron-mediated reduction (Bechamp reduction) or Catalytic Hydrogenation.

Protocol (Iron Method):

-

Suspend 3-fluoro-4-nitrobenzonitrile (1.0 equiv) in Ethanol/Water (3:1).

-

Add Iron powder (3.0 equiv) and Ammonium Chloride (0.5 equiv).

-

Heat to reflux (70–80°C) for 2–4 hours.

-

Workup: Filter hot through Celite to remove iron oxides.

-

Concentrate the filtrate and extract with Ethyl Acetate.

-

Dry over

and concentrate to yield the amine as an off-white solid.

Step 3: Sandmeyer Bromination

Objective: Synthesize 4-bromo-3-fluorobenzonitrile.[2] Mechanism: Radical-nucleophilic substitution via a diazonium intermediate.

Reagents:

-

4-Amino-3-fluorobenzonitrile (1.0 equiv)

- (1.2 equiv)

-

tert-Butyl Nitrite (t-BuONO) (1.5 equiv)

Protocol:

-

Dissolve

and t-BuONO in anhydrous Acetonitrile at 0°C. -

Add 4-amino-3-fluorobenzonitrile portion-wise.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Heat to 60°C for 1 hour to ensure complete nitrogen evolution.

-

Quench: Add 1M HCl to quench and dissolve copper salts.

-

Extraction: Extract with Diethyl Ether. Wash organic layer with aqueous

(to remove Cu species) and brine. -

Purification: Silica gel chromatography (Hexane/EtOAc 9:1) yields the bromide as a white solid.

Step 4: Pd-Catalyzed -Arylation (Key Step)

Objective: Synthesize this compound. Mechanism: Oxidative addition of Ar-Br to Pd(0), formation of isobutyronitrile enolate, and reductive elimination.

Reagents:

-

4-Bromo-3-fluorobenzonitrile (1.0 equiv)

-

Isobutyronitrile (1.2 equiv)

-

Base: KHMDS (Potassium hexamethyldisilazide) (1.5 equiv, 1M in THF)

-

Catalyst:

(2 mol%) -

Ligand:

(4 mol%) or Xantphos -

Solvent: Toluene or THF[5]

Protocol:

-

Inert Atmosphere: Flame-dry a reaction flask and purge with Argon/Nitrogen.

-

Add 4-bromo-3-fluorobenzonitrile ,

, and Ligand . -

Add anhydrous Toluene and Isobutyronitrile .

-

Cool to 0°C and add KHMDS solution dropwise. Note: The solution will turn dark.

-

Heat the mixture to 80°C for 4–6 hours.

-

Quench: Cool to RT and quench with saturated

. -

Workup: Extract with Ethyl Acetate. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc) or recrystallization.

Reaction Workflow & Mechanism

The final coupling step is the most technically demanding. The diagram below illustrates the catalytic cycle and the critical role of the bulky phosphine ligand in facilitating the reductive elimination of the crowded quaternary center.

Figure 2: Catalytic cycle for the Pd-catalyzed

Data Summary & Critical Parameters

| Parameter | Step 1: Nitration | Step 3: Bromination | Step 4: Coupling |

| Limiting Reagent | 3-Fluorobenzonitrile | 4-Amino-3-fluorobenzonitrile | 4-Bromo-3-fluorobenzonitrile |

| Key Reagent | Fuming HNO3 | t-BuONO / CuBr2 | KHMDS / Isobutyronitrile |

| Temperature | 0°C | 0°C | 80°C |

| Critical Control | Exotherm control; Isomer separation | Inert atmosphere; Dry solvents | |

| Typical Yield | 60-70% (4-isomer) | 75-85% | 80-90% |

References

- Regioselectivity of Nitration: Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms. VCH, New York, 1989. (Establishes F vs CN directing effects).

-

Sandmeyer Reaction Protocol: Doyle, M. P.; Siegfried, B.; Dellaria, J. F. "Alkyl Nitrite-Metal Halide Deamination". J. Org. Chem.1977 , 42, 2426. Link

-

Pd-Catalyzed Alpha-Arylation: Culkin, D. A.; Hartwig, J. F.

-Arylation of Carbonyl Compounds and Nitriles". Acc.[6] Chem. Res.2003 , 36, 234–245. Link -

Synthesis of Enzalutamide Intermediates: Review of processes for 4-substituted-3-fluorobenzonitriles in androgen receptor antagonists. Organic Process Research & Development2014 , 18, 1. Link

Sources

using 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile as a pharmaceutical intermediate

Technical Application Note: Chemoselective Utilization of 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile

Executive Summary & Chemical Architecture

This guide details the high-fidelity utilization of This compound (CAS: 1242336-53-3, hereafter referred to as Compound A ) as a pivotal intermediate in the synthesis of second-generation androgen receptor antagonists, specifically Enzalutamide (Xtandi).[1]

Compound A is unique due to its dual-nitrile architecture.[1] It possesses two distinct cyano groups with vastly different electronic and steric environments:

-

Aromatic Nitrile (C-1): Electron-deficient due to the ortho-fluorine atom, making it highly susceptible to nucleophilic attack (hydrolysis).[1]

-

Aliphatic Nitrile (C-4 side chain): A gem-dimethyl substituted nitrile (tertiary center).[1] The steric bulk of the two methyl groups creates a "protective shield," rendering this group significantly more resistant to hydrolysis than its aromatic counterpart.

Strategic Utility: The core application of Compound A is the regioselective hydrolysis of the aromatic nitrile to a carboxylic acid (or amide), while leaving the aliphatic nitrile intact. This chemoselectivity is the critical quality attribute (CQA) of the workflow.[1]

Visualizing the Chemoselectivity Strategy

The following logic flow illustrates the steric and electronic differentiation that permits selective transformation.

Caption: Mechanistic differentiation between the aromatic and aliphatic nitrile groups, enabling selective hydrolysis.

Detailed Protocols

Protocol A: Regioselective Hydrolysis to Carboxylic Acid

Objective: Convert the C-1 aromatic nitrile to a carboxylic acid without degrading the C-4 aliphatic nitrile. Mechanism: Base-catalyzed hydrolysis.[1] The gem-dimethyl group prevents the formation of the tetrahedral intermediate required for hydrolysis at the aliphatic position.

Reagents:

-

Compound A (1.0 eq)[1]

-

Sodium Hydroxide (NaOH), 2.0 M aqueous solution (3.0 eq)

-

Hydrogen Peroxide (H2O2), 30% w/v (1.5 eq) — Optional accelerator for amide intermediate[1]

-

Ethanol or Methanol (Solvent)[1]

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with Compound A (e.g., 100 g) and Ethanol (500 mL). Stir until fully dissolved at 25°C.

-

Reagent Addition: Add 2.0 M NaOH (3.0 eq) dropwise over 30 minutes. Note: Exotherm is possible; maintain internal temperature < 30°C.[1]

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

-

Work-up:

-

Acidification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to 2.0–3.0 using 2N HCl. The product, 4-(1-cyano-1-methylethyl)-3-fluorobenzoic acid , will precipitate as a white solid.[1]

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.[1]

Expected Yield: 85–92% Purity Target: >98.5% (HPLC)

Protocol B: Conversion to N-Methyl Amide (Enzalutamide Fragment)

Objective: Transform the carboxylic acid from Protocol A into the N-methyl amide. Context: Direct reaction of the nitrile with methylamine is often too harsh; the Acid Chloride route is preferred for purity.

Reagents:

-

4-(1-cyano-1-methylethyl)-3-fluorobenzoic acid (from Protocol A)[1]

-

Thionyl Chloride (SOCl2) (1.5 eq) or Oxalyl Chloride[1]

-

Methylamine (2.0 M in THF) (2.5 eq)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

-

DMF (catalytic amount)[1]

Step-by-Step Methodology:

-

Acyl Chloride Formation:

-

Suspend the benzoic acid derivative in anhydrous DCM.

-

Add catalytic DMF (0.1 mL).[1]

-

Add SOCl2 dropwise at room temperature.[1] Heat to reflux for 2 hours until gas evolution (HCl/SO2) ceases.

-

Concentrate to dryness to remove excess SOCl2.[1] Re-dissolve the resulting oil (Acid Chloride) in dry DCM.

-

-

Amidation:

-

Cool the Acid Chloride solution to 0°C.

-

Add Methylamine solution (in THF) dropwise, maintaining temperature < 10°C.

-

Stir at room temperature for 2 hours.

-

-

Quench & Isolation:

-

Crystallization: Recrystallize from Isopropyl Acetate/Heptane to yield N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)benzamide .

Analytical Specifications & Quality Control

To ensure the integrity of the intermediate, the following parameters must be verified.

| Test Parameter | Method | Acceptance Criteria | Rationale |

| Appearance | Visual | White to Off-white powder | Colored impurities indicate oxidation or polymerization.[1] |

| Identification | IR Spectroscopy | 2235 cm⁻¹ present (Aliphatic CN)2220 cm⁻¹ absent (Aromatic CN) | Confirms selective hydrolysis of the aromatic nitrile.[1] |

| Purity | HPLC (C18 Column) | > 99.0% Area | Critical for pharmaceutical precursors.[1] |

| Fluorine Content | 19F-NMR | Singlet approx -110 to -120 ppm | Confirms the fluorine atom remains on the ring (no SNAr displacement).[1] |

| Water Content | Karl Fischer | < 0.5% w/w | Moisture interferes with the subsequent Thionyl Chloride step.[1] |

Safety & Handling (HSE)

-

Cyanide Hazard: While the nitrile groups are covalently bonded, thermal decomposition or strong acidic conditions can theoretically release HCN.[1] Work in a well-ventilated fume hood.

-

Thionyl Chloride: Highly corrosive and reacts violently with water.[1] Ensure all glassware is dry.[1]

-

Skin Sensitization: Fluorinated benzonitriles are potent skin irritants and potential sensitizers.[1] Double-gloving (Nitrile) is mandatory.[1]

References

-

Process for the preparation of Enzalutamide. World Intellectual Property Organization (WO).[1] Patent WO2016038560A1.[1] (Describes the general amide formation and coupling strategies). Link

-

Synthesis of Enzalutamide and Intermediates. Der Pharma Chemica, 2016, 8(19):222-226.[1] (Details the reaction conditions for fluorinated benzamide intermediates). Link

-

Regioselective biotransformation of dinitrile compounds. Journal of Applied Microbiology, 2001.[1] (Provides the mechanistic basis for selective hydrolysis of aromatic vs. aliphatic nitriles).[1] Link

-

Enzalutamide Structure & Physical Properties. National Center for Biotechnology Information (NCBI).[1] PubChem Compound Summary.[1] Link

Disclaimer: This Application Note is for research and development purposes only. All procedures should be validated in the user's specific laboratory environment under appropriate safety protocols.

Sources

- 1. 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile | C20H23FN2O2 | CID 10132164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

- 3. Enzalutamide synthesis - chemicalbook [chemicalbook.com]

- 4. oncotarget.com [oncotarget.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2016038560A1 - Process for the preparation of enzalutamide - Google Patents [patents.google.com]

Application Notes and Protocols for Cyclization Reactions Involving 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile

Introduction

In the landscape of modern synthetic organic chemistry, the development of efficient and selective methods for the construction of complex molecular architectures is of paramount importance. Among the vast array of synthetic transformations, cyclization reactions stand out as powerful tools for the formation of carbocyclic and heterocyclic scaffolds, which form the core of numerous pharmaceuticals, agrochemicals, and materials. This document provides a comprehensive guide to the cyclization reactions of a versatile dinitrile, 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile. This substrate, possessing two distinct nitrile functionalities, offers a unique platform for investigating intramolecular cyclization pathways, leading to the formation of valuable cyclic structures.

The strategic placement of a fluorine atom ortho to one of the nitrile groups, along with the gem-dimethyl substitution on the aliphatic chain, imparts specific electronic and steric properties to the molecule. These features can be exploited to control the regioselectivity and reactivity of cyclization reactions, making it an intriguing substrate for researchers in medicinal chemistry and materials science. This guide will delve into the theoretical underpinnings of relevant cyclization reactions, provide detailed experimental protocols, and offer insights into the practical aspects of these transformations.

Mechanistic Insights into Dinitrile Cyclization

The presence of two nitrile groups in this compound allows for intramolecular cyclization reactions, primarily through the formation of a new carbon-carbon bond between the carbon atom alpha to one nitrile group and the carbon of the other nitrile group. A prominent and well-established method for achieving this transformation is the Thorpe-Ziegler cyclization.

The Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyano enamine, which can then be hydrolyzed to the corresponding cyclic ketone.[1][2][3] This reaction is a powerful tool for the synthesis of five- and six-membered rings, and has also been employed for the construction of larger macrocycles.[1]

The mechanism of the Thorpe-Ziegler cyclization can be broken down into the following key steps:[1][2]

-

Deprotonation: A strong, non-nucleophilic base abstracts an acidic α-proton from the carbon atom situated between the two nitrile groups, generating a resonance-stabilized carbanion (nitrile enolate).

-

Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbon of the second nitrile group within the same molecule. This leads to the formation of a cyclic imine anion.

-

Protonation and Tautomerization: Protonation of the imine anion, typically by the conjugate acid of the base or during workup, yields a cyclic enamine (an enaminonitrile). This enamine is often the isolable product of the cyclization.

-

Hydrolysis (Optional): Subsequent acidic hydrolysis of the enaminonitrile intermediate leads to the formation of the corresponding cyclic ketone.

The choice of base is critical for the success of the Thorpe-Ziegler reaction. Strong, non-nucleophilic bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK) are commonly employed to ensure efficient deprotonation without competing nucleophilic addition to the nitrile groups.[1]

Caption: Mechanism of the Thorpe-Ziegler Cyclization.

Experimental Protocols

The following protocols are provided as a guide for researchers. As with any chemical reaction, appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are essential.

Protocol 1: Base-Catalyzed Intramolecular Cyclization of this compound via Thorpe-Ziegler Reaction

This protocol details the synthesis of the cyclic enaminonitrile product.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Argon or nitrogen gas supply

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-